
N-Benzyl-2,2,2-trifluoro-N-methylacetamide
Overview
Description
N-Benzyl-2,2,2-trifluoro-N-methylacetamide is an organic compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a benzyl group, a trifluoromethyl group, and an acetamide moiety. This compound is known for its applications in various fields, including chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2,2,2-trifluoro-N-methylacetamide typically involves the reaction of benzylamine with trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2,2,2-trifluoro-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed.
Major Products:
Oxidation: Formation of benzyltrifluoroacetamide or benzyltrifluoroacetic acid.
Reduction: Formation of N-benzyl-2,2,2-trifluoro-N-methylamine.
Substitution: Formation of substituted amides or amines depending on the nucleophile used.
Scientific Research Applications
N-Benzyl-2,2,2-trifluoro-N-methylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2,2-trifluoro-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity in biological systems .
Comparison with Similar Compounds
N-Benzylacetamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-Methyl-2,2,2-trifluoroacetamide: Lacks the benzyl group, affecting its reactivity and applications.
N-Benzyl-2,2,2-trifluoroacetamide: Similar structure but without the N-methyl group.
Uniqueness: N-Benzyl-2,2,2-trifluoro-N-methylacetamide is unique due to the presence of both the benzyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Biological Activity
N-Benzyl-2,2,2-trifluoro-N-methylacetamide (also known as N-benzyltrifluoroacetamide) is a compound of increasing interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including enzyme inhibition, receptor interactions, and cytotoxicity, supported by relevant research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₈F₃NO
- Molecular Weight : 203.16 g/mol
- IUPAC Name : N-benzyl-2,2,2-trifluoroacetamide
- CAS Number : 7387-69-1
The trifluoromethyl group in the structure enhances lipophilicity, facilitating penetration through biological membranes and interaction with various molecular targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which may be linked to its structural features that allow it to bind effectively to active sites.
- Receptor Binding : Interaction with specific receptors can modulate various biological pathways, contributing to its therapeutic effects.
Enzyme Inhibition
Recent studies have indicated that this compound can inhibit enzymes involved in metabolic pathways. For instance:
- Inhibition of 11 β-Hydroxysteroid Dehydrogenase Type 1 : This enzyme plays a crucial role in glucocorticoid metabolism. Compounds similar to this compound have been reported to modulate its activity, suggesting potential applications in treating metabolic disorders .
Cytotoxicity and Antimicrobial Activity
Research has demonstrated significant cytotoxic effects of this compound against various cancer cell lines:
Cell Line | IC50 (µg/mL) | Activity |
---|---|---|
CCRF-CEM (Leukemia) | 10 | High |
MCF-7 (Breast Cancer) | 100 | Moderate |
In a study evaluating its antimicrobial properties, the compound exhibited a cytotoxic activity of 75.3% at a concentration of 200 µg/mL with an IC50 value of approximately 100 µg/mL .
Case Studies
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c1-14(9(15)10(11,12)13)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGRXJRLQGWBMQL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340303 | |
Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68464-36-8 | |
Record name | N-Benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-benzyl-2,2,2-trifluoro-N-methylacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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